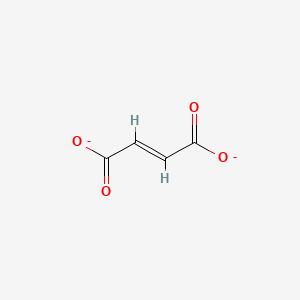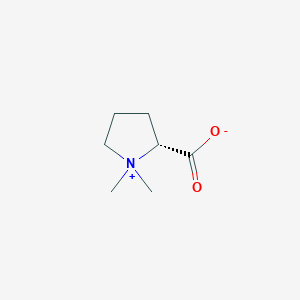
D-proline betaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-proline betaine is an amino acid betaine that is D-proline zwitterion in which both of the hydrogens attached to the nitrogen are replaced by methyl groups. It derives from a D-prolinium. It is an enantiomer of a L-proline betaine.
Applications De Recherche Scientifique
Osmotic Adjustment and Stress Tolerance in Plants
D-proline betaine, along with glycine betaine and proline, plays a significant role in osmotic adjustment in plants under abiotic stress conditions such as drought, salinity, and extreme temperatures. These organic osmolytes contribute to maintaining enzyme and membrane integrity and mediating osmotic balance, thereby enhancing plant stress tolerance. The exogenous application of these compounds has shown to improve growth and crop yield under environmental stresses, although the effectiveness varies across different plant species and stress conditions (Ashraf & Foolad, 2007).
Dietary Sources and Health Implications
Proline betaine is present in various foods, notably in citrus fruits, and is considered for its potential health benefits. Its quantification in food items and the human body can serve as a biomarker for citrus intake, contributing to nutritional studies and dietary assessments (Lang et al., 2017).
Antioxidant Activities and Salt Stress Alleviation
The application of proline and betaine, including this compound, has been shown to mitigate the harmful effects of salt stress in plants by enhancing the activities of antioxidant enzymes. These compounds help in reducing oxidative damage, thus aiding in the survival and better growth of plants under saline conditions (Hoque et al., 2007).
Transport and Metabolic Functions in Plants
Betaine/proline transporters, identified in betaine-accumulating plants like mangroves, play crucial roles in the uptake and distribution of these osmoprotectants. These transporters have distinct properties from those found in bacteria and mammalian cells, highlighting the unique mechanisms plants use to manage osmotic stress (Waditee et al., 2002).
Proline and Betaine in Response to Phosphorus Levels
The levels of proline and betaine in plants, such as green beans, respond to different phosphorus levels in the soil, indicating their role in the plant's adaptation to nutrient availability. Optimal phosphorus levels can enhance the accumulation of these protective compounds, potentially improving plant tolerance to various stresses (Salinas et al., 2013).
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
(2R)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3/t6-/m1/s1 |
Clé InChI |
CMUNUTVVOOHQPW-ZCFIWIBFSA-N |
SMILES isomérique |
C[N+]1(CCC[C@@H]1C(=O)[O-])C |
SMILES |
C[N+]1(CCCC1C(=O)[O-])C |
SMILES canonique |
C[N+]1(CCCC1C(=O)[O-])C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



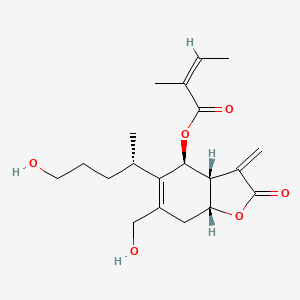
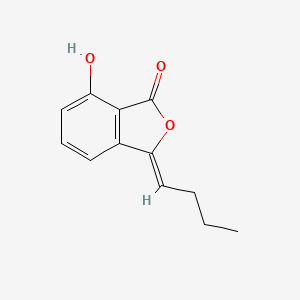
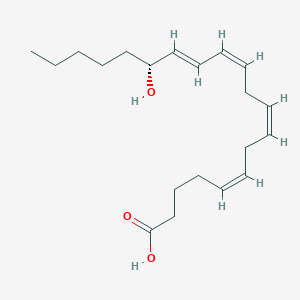
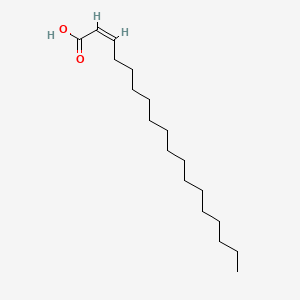
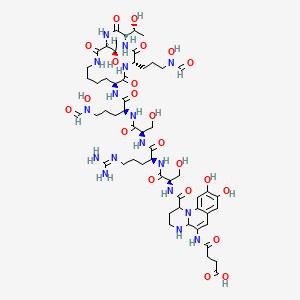
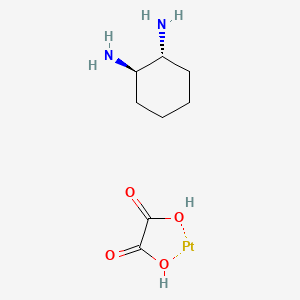
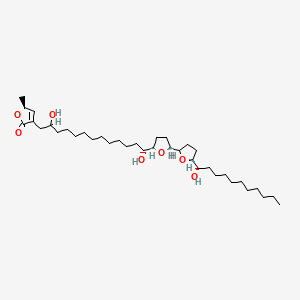
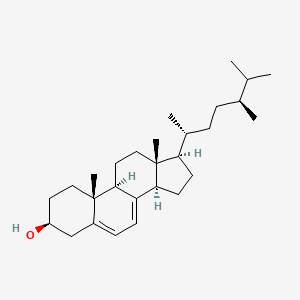
![(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile](/img/structure/B1241700.png)
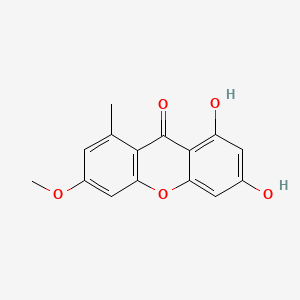
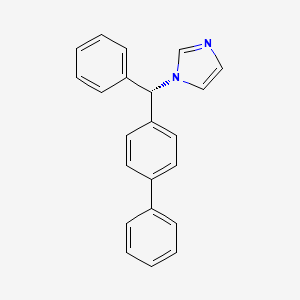
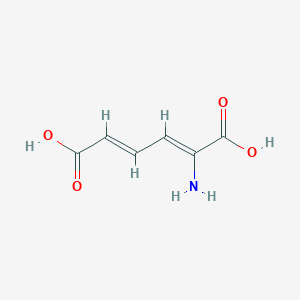
![[(4E,6Z,8R,9R,10E,12R,13S,14R,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1241707.png)
